molecular formula C8H9BrO3S B3022653 Methyl 4-bromo-3-methoxy-5-methylthiophene-2-carboxylate CAS No. 123342-03-0

Methyl 4-bromo-3-methoxy-5-methylthiophene-2-carboxylate

Cat. No. B3022653
CAS RN: 123342-03-0
M. Wt: 265.13 g/mol
InChI Key: YCJSWJOZRPKBBZ-UHFFFAOYSA-N
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Description

Methyl 4-bromo-3-methoxy-5-methylthiophene-2-carboxylate is a chemical compound that is part of a broader class of molecules that include various substituted thiophenes. These compounds are of interest due to their potential applications in pharmaceuticals, materials science, and organic synthesis. The compound itself has not been explicitly described in the provided papers, but related compounds and their synthesis, molecular structure, chemical reactions, and physical and chemical properties have been discussed.

Synthesis Analysis

The synthesis of related compounds involves various strategies, including regioselective reactions, halogenation, and coupling reactions. For instance, the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, a compound with a bromo substituent similar to our compound of interest, was achieved through a series of reactions starting from methyl 2,6-difluoropyridine-3-carboxylate, involving methoxylation and bromination steps . Another related synthesis is the preparation of ethyl canthin-6-one-1-carboxylate derivatives from ethyl 4-bromo-6-methoxy-1,5-naphthyridine-3-carboxylate using Pd-catalyzed Suzuki-Miyaura coupling followed by Cu-catalyzed C-N coupling . These methods could potentially be adapted for the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using various spectroscopic techniques, including IR, NMR, and X-ray crystallography. For example, the structure of Methyl 4,4"-difluoro-5'-methoxy-1,1':3',1"-terphenyl-4'-carboxylate was confirmed by IR and single crystal X-ray diffraction studies . These techniques are crucial for confirming the identity and purity of synthesized compounds and could be applied to this compound.

Chemical Reactions Analysis

The chemical reactivity of related compounds includes nitration, halogenation, and coupling reactions. For instance, the nitration of methyl-3-hydroxythiophene-2-carboxylate led to the formation of nitro derivatives, which were further used to synthesize novel ring systems . The chemical reactions of this compound would likely involve similar electrophilic and nucleophilic substitutions, given the presence of reactive sites such as the bromo and methoxy groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds, such as solubility, melting point, and reactivity, are influenced by their molecular structure. For example, the presence of electron-withdrawing or electron-donating substituents can affect the compound's reactivity and stability. The photochromic and fluorescent properties of asymmetric dihetarylethenes based on 5-methoxy-1,2-dimethylindole and 5-(4-bromophenyl)-2-methylthiophene were studied, indicating that substituents on the thiophene ring can significantly alter the compound's properties . These findings suggest that this compound may also exhibit unique physical and chemical properties that could be explored for various applications.

Scientific Research Applications

Efficient Synthesis Methods

Researchers have developed efficient synthesis methods involving the compound as a key intermediate. For instance, it has been used in the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, a moiety of potent dopamine and serotonin receptor antagonists. This synthesis demonstrates the compound's role in generating pharmacologically relevant structures while highlighting its versatility in organic synthesis (Hirokawa, Horikawa, & Kato, 2000).

Applications in Organic Electronic Materials

The compound has also found applications in the field of organic electronics. Selective direct arylation methods have been utilized to create a library of 2-aryl-4-bromo-5-methylthiophenes, demonstrating its utility in the facile preparation of functional organic electronic materials. This showcases its potential in the development of advanced materials for electronic applications (Vamvounis & Gendron, 2013).

Photochromic and Fluorescent Properties

Further, the compound has been involved in the synthesis of new asymmetric dihetarylethenes exhibiting photo-chromic and fluorescent properties in solution. These properties are crucial for applications in photo-responsive materials, indicating the compound's role in materials science, particularly in the creation of stimuli-responsive systems (Shepelenko et al., 2014).

Synthesis of Corrosion Inhibitors

In addition, thiophene derivatives synthesized using this compound have been evaluated as corrosion inhibitors for metals in acidic solutions. This application underscores its significance in industrial chemistry, particularly in the maintenance and protection of metal surfaces (Assad, Abdul-Hameed, Yousif, & Balakit, 2015).

properties

IUPAC Name

methyl 4-bromo-3-methoxy-5-methylthiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrO3S/c1-4-5(9)6(11-2)7(13-4)8(10)12-3/h1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCJSWJOZRPKBBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(S1)C(=O)OC)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30556727
Record name Methyl 4-bromo-3-methoxy-5-methylthiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30556727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

123342-03-0
Record name Methyl 4-bromo-3-methoxy-5-methylthiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30556727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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